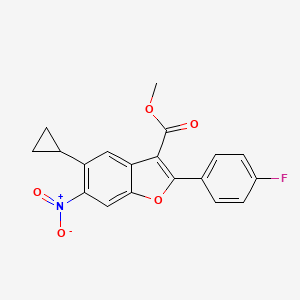
Methyl 5-cyclopropyl-2-(4-fluorophenyl)-6-nitro-1-benzofuran-3-carboxylate
Cat. No. B8690910
M. Wt: 355.3 g/mol
InChI Key: ATZSZAKOFCMBFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08927593B2
Procedure details


A solution of methyl 5-cyclopropyl-2-(4-fluorophenyl)-6-nitro-1-benzofuran-3-carboxylate (3.175 g, 8.94 mmol) in ethyl acetate (250 mL) containing 2M HCl (17 drops) was stirred with 10% palladium on carbon (0.951 g, 0.894 mmol) under an atmosphere of hydrogen at 21° C. for 16 hours. The reaction mixture was filtered through celite and the filtrate was evaporated under vacuum to give a dark green solid. This was dissolved in dichloromethane, washed with sodium bicarbonate solution, separated by hydrophobic frit, then evaporated to dryness and purified by flash chromatography, eluting over silica gel with a gradient of 0-30% ethyl acetate in cyclohexane. Appropriate fractions were combined and evaporated under vacuum to give the methyl 6-amino-5-cyclopropyl-2-(4-fluorophenyl)-1-benzofuran-3-carboxylate. LCMS (m/z, ES+)=326 (M+H+).
Quantity
3.175 g
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
[CH:1]1([C:4]2[C:5]([N+:24]([O-])=O)=[CH:6][C:7]3[O:11][C:10]([C:12]4[CH:17]=[CH:16][C:15]([F:18])=[CH:14][CH:13]=4)=[C:9]([C:19]([O:21][CH3:22])=[O:20])[C:8]=3[CH:23]=2)[CH2:3][CH2:2]1>C(OCC)(=O)C.Cl.[Pd].ClCCl>[NH2:24][C:5]1[C:4]([CH:1]2[CH2:3][CH2:2]2)=[CH:23][C:8]2[C:9]([C:19]([O:21][CH3:22])=[O:20])=[C:10]([C:12]3[CH:17]=[CH:16][C:15]([F:18])=[CH:14][CH:13]=3)[O:11][C:7]=2[CH:6]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.175 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC1)C=1C(=CC2=C(C(=C(O2)C2=CC=C(C=C2)F)C(=O)OC)C1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0.951 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was filtered through celite
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate was evaporated under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a dark green solid
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with sodium bicarbonate solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
separated by hydrophobic frit
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by flash chromatography
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting over silica gel with a gradient of 0-30% ethyl acetate in cyclohexane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated under vacuum
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=CC2=C(C(=C(O2)C2=CC=C(C=C2)F)C(=O)OC)C=C1C1CC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
